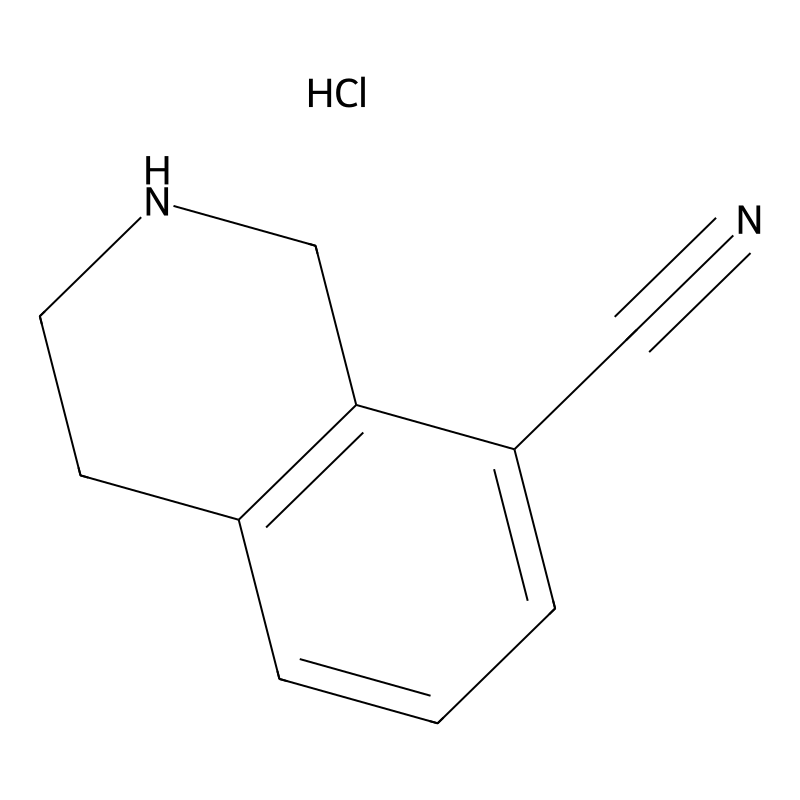1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 194.66 g/mol. It features a tetrahydroisoquinoline structure, which is a bicyclic compound containing nitrogen. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in laboratory settings. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .
The chemical behavior of 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride can be characterized by various reactions typical of nitrogen-containing heterocycles:
- Nucleophilic Substitution: The carbonitrile group (-C≡N) can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
- Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols.
- Cyclization Reactions: It can participate in cyclization reactions to form more complex structures, often facilitated by Lewis acids such as boron trifluoride .
1,2,3,4-Tetrahydroisoquinoline derivatives exhibit diverse biological activities. Research indicates that they may possess:
- Antimicrobial Properties: Compounds in this class have shown efficacy against various pathogens.
- Neuroprotective Effects: They are being studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
- Antidepressant Activity: Some studies suggest that derivatives may influence serotonin pathways, providing insights into their use as antidepressants .
Several methods have been developed for synthesizing 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride:
- Pictet–Spengler Reaction: This method involves the condensation of tryptamine derivatives with aldehydes in the presence of acid catalysts.
- Cyclization from Amines: Starting from appropriate amine precursors and using cyclization techniques with carbonyl compounds can yield the desired tetrahydroisoquinoline structure.
- One-Pot Synthesis: Recent advancements have led to efficient one-pot reactions that combine multiple steps into a single process, enhancing yield and reducing time .
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride has several applications:
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses in treating neurological disorders and infections.
- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: Investigated for its properties in developing new materials with specific functionalities .
Interaction studies involving 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride have focused on its binding affinity with various biological targets:
- Receptor Binding: Studies indicate potential interactions with serotonin and dopamine receptors, suggesting implications for mood regulation.
- Enzyme Inhibition: Some derivatives have shown promise as inhibitors of specific enzymes involved in metabolic pathways .
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride shares structural similarities with various compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile | 149355-52-2 | 0.97 |
| Isoindoline-5-carbonitrile hydrochloride | 1159823-51-4 | 0.87 |
| 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 111661-47-3 | 0.74 |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | 1612-65-3 | 0.75 |
These compounds exhibit variations in their functional groups and biological activities while maintaining a core structural similarity to 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride. This uniqueness lies in its specific carbonitrile substitution at the 8-position of the isoquinoline structure .








